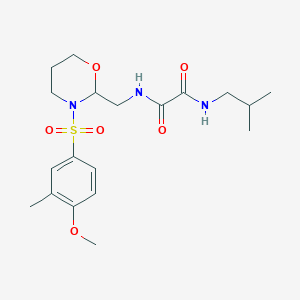
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O6S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound classified within the oxalamide family. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of oxalyl chloride with isobutylamine to create an intermediate, followed by the coupling with 3-tosyloxazolidin-2-ylmethylamine. Controlled conditions and purification techniques, such as recrystallization and chromatography, are essential for obtaining high-purity product.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The oxalamide core can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Enzymatic Inhibition : The compound may inhibit specific enzymes or disrupt cellular processes by interacting with active or allosteric sites on target proteins.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of similar oxalamide derivatives against various cancer cell lines. For instance, compounds exhibiting structural similarities demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cells. The most effective compounds in these studies had IC50 values ranging from 4.47 to 52.8 μM, indicating potent anticancer properties .
In vitro Studies
In vitro assays have shown that oxalamide derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. This mechanism is crucial for preventing tumor growth and proliferation. Molecular docking studies further support these findings by illustrating potential interactions between the compounds and tubulin, which is vital for cell division .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Oxazinonaphthalene Analogues : A study synthesized a series of oxazinonaphthalene derivatives that inhibited tubulin polymerization and showed cytotoxicity against resistant cancer cell lines .
- Sulfonamide Derivatives : Another study focused on sulfonamide compounds similar to this compound, demonstrating antibacterial properties against various strains of bacteria .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 4d | A2780 | 4.47 | Tubulin inhibition |
| Compound 5g | MCF-7 | 52.8 | Cell cycle arrest |
| N1-isobutyl-N2... | Various | TBD | Enzymatic inhibition |
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-28-17)29(25,26)15-6-7-16(27-4)14(3)10-15/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSKQDMLUMEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













